molecular formula C10H16N2O B1472360 2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1514119-21-1

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1472360
CAS RN: 1514119-21-1
M. Wt: 180.25 g/mol
InChI Key: BEWGYTMBOZACDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol, commonly known as 5-cyclopentyl-1H-pyrazol-4-yl-ethanol, is a cyclic organic compound with a molecular formula of C9H14N2O. It is a white, crystalline solid with a melting point of 61-62°C. 5-cyclopentyl-1H-pyrazol-4-yl-ethanol is a versatile compound that has numerous applications in scientific research, including synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-cyclopentyl-1H-pyrazol-4-yl-ethanol is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. By blocking the activity of COX-2, 5-cyclopentyl-1H-pyrazol-4-yl-ethanol can reduce inflammation and pain.
Biochemical and Physiological Effects
5-cyclopentyl-1H-pyrazol-4-yl-ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Furthermore, it has been shown to reduce the production of nitric oxide, a compound that plays an important role in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The use of 5-cyclopentyl-1H-pyrazol-4-yl-ethanol in laboratory experiments offers a number of advantages. It is an inexpensive and widely available compound, making it an ideal starting material for a variety of synthetic reactions. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of 5-cyclopentyl-1H-pyrazol-4-yl-ethanol in laboratory experiments. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential applications of 5-cyclopentyl-1H-pyrazol-4-yl-ethanol are vast and varied. Future research could explore its potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, the compound could be investigated for its potential use in the treatment of cancer and other diseases. Furthermore, the compound could be further investigated for its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, future research could explore the potential of 5-cyclopentyl-1H-pyrazol-4-yl

Scientific Research Applications

5-cyclopentyl-1H-pyrazol-4-yl-ethanol has numerous applications in scientific research. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]thiazoles, and pyrazolo[3,4-c]quinolines. Additionally, 5-cyclopentyl-1H-pyrazol-4-yl-ethanol has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2.

properties

IUPAC Name

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-6-5-9-7-11-12-10(9)8-3-1-2-4-8/h7-8,13H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWGYTMBOZACDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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